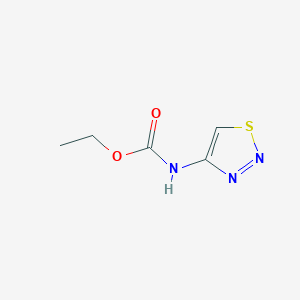![molecular formula C16H13N3 B13111431 2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)
2-([2,2'-Bipyridin]-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([2,2’-Bipyridin]-5-yl)aniline is an organic compound that features a bipyridine moiety attached to an aniline group. This compound is of interest due to its unique structural properties, which make it a valuable ligand in coordination chemistry and a potential candidate for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bipyridin]-5-yl)aniline typically involves the coupling of 2,2’-bipyridine with aniline derivatives. One common method is the palladium-catalyzed C-H arylation of unprotected anilines, which allows for the direct functionalization of the aryl ring without the need for N-protection . This method involves the use of a palladium catalyst and a cooperating ligand, such as [2,2’-bipyridin]-6(1H)-one, to drive the chemoselectivity and regioselectivity of the reaction .
Industrial Production Methods
Industrial production of 2-([2,2’-Bipyridin]-5-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable methods, such as using recyclable catalysts and solvents, is an area of ongoing research.
Análisis De Reacciones Químicas
Types of Reactions
2-([2,2’-Bipyridin]-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bipyridine moiety to its corresponding dihydro form.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline group can yield nitroaniline derivatives, while oxidation can produce quinone derivatives.
Aplicaciones Científicas De Investigación
2-([2,2’-Bipyridin]-5-yl)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-([2,2’-Bipyridin]-5-yl)aniline exerts its effects involves its ability to coordinate with metal ions and interact with biological molecules. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. These metal complexes can then participate in various catalytic and redox reactions, influencing molecular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A closely related compound that also acts as a bidentate ligand but lacks the aniline group.
Phenylpyridine: Another similar compound with a pyridine moiety attached to a phenyl group.
Uniqueness
2-([2,2’-Bipyridin]-5-yl)aniline is unique due to the presence of both the bipyridine and aniline moieties, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of reactions and form more diverse complexes compared to its individual components .
Propiedades
Fórmula molecular |
C16H13N3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2-(6-pyridin-2-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C16H13N3/c17-14-6-2-1-5-13(14)12-8-9-16(19-11-12)15-7-3-4-10-18-15/h1-11H,17H2 |
Clave InChI |
APCIGQKBXHEBKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C3=CC=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


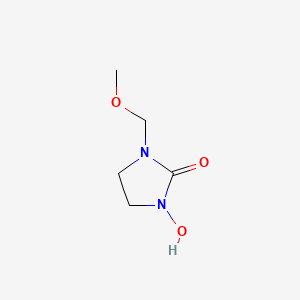
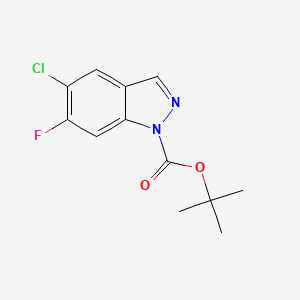
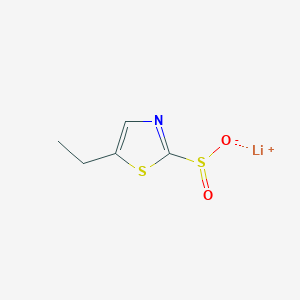


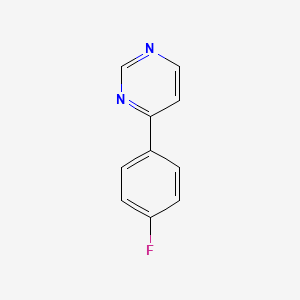
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

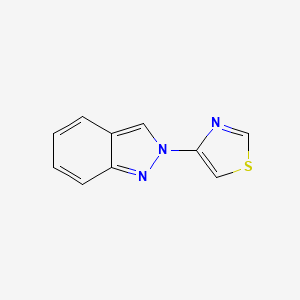
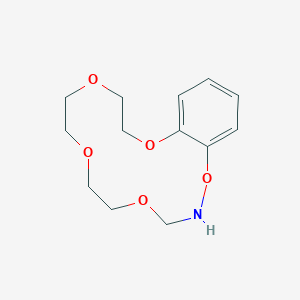
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)

